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Compound of Interest

Compound Name: 2,3-Dinitrotoluene

Cat. No.: B1218952 Get Quote

Spectroscopic Profile of 2,3-Dinitrotoluene: A
Technical Guide
This technical guide provides a comprehensive overview of the spectroscopic data for 2,3-
dinitrotoluene (2,3-DNT), a significant nitroaromatic compound. This document is intended to

serve as a core resource for researchers, scientists, and drug development professionals

involved in the identification, characterization, and analysis of this molecule. The guide

presents a summary of nuclear magnetic resonance (NMR), infrared (IR), and mass

spectrometry (MS) data, detailed experimental protocols, and visualizations to aid in

understanding the molecular structure and analytical workflows.

Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from the spectroscopic

analysis of 2,3-dinitrotoluene.

Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Data

¹H NMR (Proton NMR) Data[1][2][3]
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Chemical Shift (δ) ppm Multiplicity Assignment

~8.02 d Aromatic H

~7.67 t Aromatic H

~7.58 d Aromatic H

~2.43 s -CH₃

Solvent: CDCl₃, Frequency: 90

MHz[1][2]

¹³C NMR (Carbon-13) NMR Data

Experimental ¹³C NMR data for 2,3-dinitrotoluene is not readily available in publicly accessible

databases.[2] However, based on established chemical shift ranges for similar nitroaromatic

compounds, the following are expected approximate chemical shifts.

Chemical Shift (δ) ppm Assignment

~150 - 145 C-NO₂

~140 - 130 C-CH₃

~135 - 120 Aromatic C-H

~20 - 15 -CH₃

Table 2: Infrared (IR) Spectroscopy Data

The infrared spectrum of 2,3-dinitrotoluene exhibits characteristic absorption bands

corresponding to its functional groups.[1][2][4]
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Wavenumber (cm⁻¹) Assignment

~3100 - 3000 Aromatic C-H Stretch

~1530 Asymmetric -NO₂ Stretch

~1350 Symmetric -NO₂ Stretch

~1600, ~1475 Aromatic C=C Bending

~850 - 750 C-H Out-of-plane Bending

Table 3: Mass Spectrometry (MS) Data

The mass spectrum of 2,3-dinitrotoluene provides information about its molecular weight and

fragmentation pattern.[1][2][5]

m/z Value Assignment

182 Molecular Ion [M]⁺

165 [M-OH]⁺ or [M-NH]⁺

135 [M-NO₂-H]⁺

Experimental Protocols
Detailed methodologies for the key spectroscopic analyses are provided below.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy[2]

Objective: To determine the carbon-hydrogen framework of 2,3-dinitrotoluene.

Materials:

2,3-Dinitrotoluene sample

Deuterated solvent (e.g., Chloroform-d, CDCl₃)

5 mm NMR tubes

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.benchchem.com/product/b1218952?utm_src=pdf-body
https://www.benchchem.com/product/b167053
https://www.benchchem.com/pdf/Spectroscopic_Profile_of_2_3_Dinitrotoluene_A_Technical_Guide.pdf
https://pubchem.ncbi.nlm.nih.gov/compound/2_3-Dinitrotoluene
https://www.benchchem.com/pdf/Spectroscopic_Profile_of_2_3_Dinitrotoluene_A_Technical_Guide.pdf
https://www.benchchem.com/product/b1218952?utm_src=pdf-body
https://www.benchchem.com/product/b1218952?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1218952?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


NMR Spectrometer (e.g., 400 MHz)

Procedure:

Sample Preparation: Dissolve approximately 5-10 mg of 2,3-dinitrotoluene in 0.6-0.7 mL

of deuterated chloroform (CDCl₃) in a clean, dry NMR tube. Ensure the sample is fully

dissolved.

Instrument Setup: Insert the NMR tube into the spectrometer's probe. Lock the

spectrometer on the deuterium signal of the solvent. Shim the magnetic field to achieve

homogeneity. Set the appropriate acquisition parameters (e.g., pulse angle, acquisition

time, relaxation delay) for both ¹H and ¹³C experiments. For ¹³C NMR, a larger number of

scans is typically required to achieve a good signal-to-noise ratio.

Spectrum Acquisition: Acquire the ¹H and ¹³C NMR spectra.

Data Processing: Process the raw data by applying Fourier transformation, phase

correction, and baseline correction.

Data Analysis: Calibrate the chemical shift scale using the residual solvent peak as a

reference. Integrate the peaks in the ¹H spectrum and identify the chemical shifts and

multiplicities of the signals in both spectra to assign them to the respective protons and

carbons in the molecule.

2.2 Infrared (IR) Spectroscopy (KBr Pellet Method)[2]

Objective: To identify the functional groups present in 2,3-dinitrotoluene by obtaining its

infrared absorption spectrum.

Materials:

2,3-Dinitrotoluene sample

Potassium bromide (KBr), IR-grade, dried

Agate mortar and pestle

Pellet press
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FTIR spectrometer

Procedure:

Sample Preparation: In an agate mortar, thoroughly grind 1-2 mg of the 2,3-
dinitrotoluene sample with approximately 100-200 mg of dry KBr powder until a fine,

homogeneous powder is obtained.

Pellet Formation: Transfer the mixture to a pellet die. Place the die in a hydraulic press

and apply pressure (typically 8-10 tons) for several minutes to form a transparent or

translucent pellet.

Spectrum Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer.

Acquire a background spectrum of the empty sample compartment. Acquire the sample

spectrum over the range of 4000-400 cm⁻¹.

Data Analysis: Identify the characteristic absorption bands and assign them to the

corresponding functional groups (e.g., -NO₂, aromatic C-H, C=C).

2.3 Gas Chromatography-Mass Spectrometry (GC-MS)[2]

Objective: To determine the molecular weight and fragmentation pattern of 2,3-
dinitrotoluene.

Materials:

2,3-Dinitrotoluene sample

Volatile organic solvent (e.g., dichloromethane, acetone)

GC-MS instrument equipped with a suitable capillary column (e.g., non-polar)

Procedure:

Sample Preparation: Prepare a dilute solution of the 2,3-dinitrotoluene sample

(approximately 10-100 µg/mL) in a suitable volatile solvent.
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Instrument Setup: Set the GC oven temperature program, injector temperature, and carrier

gas flow rate. A typical program might start at a lower temperature and ramp up to a higher

temperature to ensure good separation. Set the mass spectrometer parameters, including

the ionization mode (typically Electron Ionization at 70 eV) and the mass scan range.

Injection and Analysis: Inject a small volume (e.g., 1 µL) of the sample solution into the

GC. The compound will be vaporized, separated on the column, and then introduced into

the mass spectrometer for ionization and detection.

Data Analysis: Identify the peak corresponding to 2,3-dinitrotoluene in the total ion

chromatogram. Analyze the mass spectrum of this peak to determine the molecular ion

and the major fragment ions.

Visualized Workflow
The following diagrams illustrate the chemical structure of 2,3-dinitrotoluene and a general

workflow for its spectroscopic analysis.

Caption: Molecular structure of 2,3-Dinitrotoluene.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/product/b1218952?utm_src=pdf-body
https://www.benchchem.com/product/b1218952?utm_src=pdf-body
https://www.benchchem.com/product/b1218952?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1218952?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Sample Preparation

Spectroscopic Analysis

Data Acquisition & Processing

Data Interpretation

2,3-Dinitrotoluene Sample

Dissolution in
Deuterated Solvent

for NMR

Grinding with KBr

for IR

Dilution in
Volatile Solvent

for GC-MS

NMR Spectrometer
(¹H and ¹³C) FTIR Spectrometer GC-MS System

Acquire FID
Process Spectra

Acquire Interferogram
Generate Spectrum

Acquire Chromatogram
& Mass Spectra

Structural
Elucidation

Click to download full resolution via product page

Caption: General workflow for spectroscopic analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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